(1-Methoxy-4,4-dimethylcyclohexyl)methanamine

Description

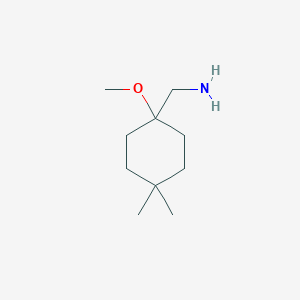

Stereochemical Features:

- The cyclohexane ring adopts a chair conformation to minimize steric strain, with the 4,4-dimethyl groups occupying equatorial positions to avoid 1,3-diaxial interactions.

- The methoxy group at position 1 exhibits a slight equatorial preference due to its A-value (∼0.6 kcal/mol), which offsets torsional strain.

- The methanamine substituent (-CH₂NH₂) adopts an axial orientation to reduce steric clash with the equatorial methyl groups.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₂₁NO | |

| Molecular weight | 171.28 g/mol | |

| SMILES | CC1(CCC(CC1)(CN)OC)C | |

| Conformational preference | Chair (4,4-dimethyl equatorial) |

Cyclohexane Ring Substitution Patterns and Conformational Analysis

The substitution pattern at positions 1 and 4 significantly influences the compound’s conformational stability:

Substitution Effects:

- 4,4-Dimethyl groups : These groups stabilize the chair conformation by occupying equatorial positions, eliminating 1,3-diaxial strain (Figure 2).

- 1-Methoxy group : The equatorial placement of the methoxy group minimizes gauche interactions with adjacent axial hydrogens, contributing ∼0.9 kcal/mol stabilization.

- 1-Methanamine group : The axial orientation of -CH₂NH₂ avoids steric clashes with the equatorial methyl groups but introduces minor torsional strain due to interactions with axial hydrogens.

Ring Inversion Energy :

The energy barrier for cyclohexane ring inversion in similar 4,4-dimethyl derivatives is ∼5–7 kcal/mol , as calculated via density functional theory (DFT). This barrier ensures conformational rigidity, favoring the chair form at room temperature.

Table 2: Conformational Energy Contributions

| Substituent | Position | Energy Contribution (kcal/mol) | Source |

|---|---|---|---|

| 4,4-Dimethyl | Equatorial | -3.6 (strain reduction) | |

| 1-Methoxy | Equatorial | -0.9 | |

| 1-Methanamine | Axial | +1.2 (torsional strain) |

Comparative Analysis with Structural Analogs

Comparison with (1-Methoxy-4,4-dimethylcyclohexyl)methanol:

The methanol derivative (C₁₀H₂₀O₂, MW 172.27 g/mol) shares the same cyclohexane core but replaces the methanamine group with a hydroxyl (-OH) group. Key differences include:

Table 3: Structural and Functional Comparison

| Property | This compound | (1-Methoxy-4,4-dimethylcyclohexyl)methanol |

|---|---|---|

| Functional group | -CH₂NH₂ | -CH₂OH |

| Molecular weight | 171.28 g/mol | 172.27 g/mol |

| Hydrogen-bonding capacity | Basic amine (H-bond donor/acceptor) | Alcohol (H-bond donor/acceptor) |

| Conformational stability | Axial -CH₂NH₂ due to steric constraints | Equatorial -CH₂OH to avoid dipole strain |

Electronic and Steric Effects:

- The amine group increases basicity and nucleophilicity compared to the alcohol derivative, enabling participation in Schiff base formation or alkylation reactions.

- The hydroxyl group in the methanol analog enhances polarity but reduces steric bulk, allowing for greater rotational freedom around the C-O bond.

Figure 3 : Overlay of optimized conformations (DFT) highlights the axial -CH₂NH₂ in the methanamine derivative versus equatorial -CH₂OH in the methanol analog.

Properties

IUPAC Name |

(1-methoxy-4,4-dimethylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)4-6-10(8-11,12-3)7-5-9/h4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDWTDHNTPDNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(CN)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanamine typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of aromatic precursors or by cyclization reactions.

Introduction of Substituents: The methoxy and dimethyl groups are introduced through alkylation reactions. For example, the methoxy group can be added using methanol in the presence of an acid catalyst.

Amination: The methanamine group is introduced through amination reactions, often using ammonia or amines in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexanes, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

(1-Methoxy-4,4-dimethylcyclohexyl)methanamine, with the chemical formula and CAS number 1485934-31-3, is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its amine functional group allows it to participate in various nucleophilic reactions, making it useful for the synthesis of more complex organic molecules.

Pharmaceutical Development

Research indicates that this compound may have potential as a pharmacological agent. Studies are ongoing to evaluate its efficacy as:

- Serotonin Receptor Antagonist : Investigated for implications in treating neurological disorders by modulating neurotransmission pathways.

- Anticancer Agent : Preliminary studies suggest that derivatives of this compound may inhibit cell proliferation in certain cancer cell lines.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science. Its potential use as a ligand in metal complexes could lead to advancements in the development of new materials with specific properties.

The biological activity of this compound is an area of active research. Some key findings include:

- Antimicrobial Properties : Derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Escherichia coli | 64 |

- Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling and proliferation pathways. This interaction could lead to alterations in metabolic processes and cellular responses.

Case Study 1: Anticancer Activity

A series of synthesized derivatives based on this compound were evaluated for their cytotoxic effects on breast cancer cells. Modifications at the piperidine ring significantly enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antibacterial properties of derivatives against multidrug-resistant bacterial strains. Results indicated potent activity, highlighting the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of (1-Methoxy-4,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(1-Methoxy-4,4-dimethylcyclohexyl)methylamine

Molecular Formula: C₁₁H₂₃NO Key Differences:

- Amine Substitution : The target compound is a primary amine , while this analog is a secondary amine due to the methyl group attached to the nitrogen.

- Molecular Weight : Higher molecular weight (185.31 g/mol vs. ~171.28 g/mol) due to the additional methyl group .

- Reactivity : Secondary amines are less nucleophilic than primary amines, reducing their reactivity in condensation or alkylation reactions.

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Molecular Formula : C₁₃H₂₆N₂

Key Differences :

- Structure : Contains two cyclohexane rings linked by a methylene bridge and two primary amine groups .

- Isomerism : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans), influencing steric effects and solubility .

- Toxicity : OECD reports use read-across data from analogs (e.g., CAS 6864-37-5) to infer hazards. Both compounds share similar physicochemical properties and primary amine reactivity, suggesting comparable irritancy and systemic toxicity .

2-(4-Methoxyphenyl)-N-methylethanamine

Molecular Formula: C₁₀H₁₅NO Key Differences:

- Aromatic vs. Aliphatic : Features a benzene ring with a methoxy group, contrasting with the aliphatic cyclohexane ring of the target compound.

- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .

Structural and Functional Group Analysis

| Property | (1-Methoxy-4,4-dimethylcyclohexyl)methanamine | (1-Methoxy-4,4-dimethylcyclohexyl)methylamine | 4,4'-Methylenebis(cyclohexylamine) | 2-(4-Methoxyphenyl)-N-methylethanamine |

|---|---|---|---|---|

| Amine Type | Primary | Secondary | Primary (two groups) | Secondary |

| Ring System | Cyclohexane | Cyclohexane | Bicyclohexane | Benzene |

| Key Substituents | Methoxy, dimethyl | Methoxy, dimethyl, methylamine | Methylene bridge | Methoxy, methyl |

| Molecular Weight (g/mol) | 171.28 (calc.) / 201.23 (reported) | 185.31 | 210.36 | 165.23 (calc.) |

| Hazard Profile | Not available | Not available | Irritant (inferred via read-across) | H302, H315, H318, H335 |

Research Findings and Data Gaps

- Synthesis Challenges : The discontinued status of the target compound suggests synthetic difficulties, possibly due to steric hindrance from the 4,4-dimethyl group or instability of the primary amine .

- Toxicological Data: Limited direct data exist for the target compound. OECD guidelines support using analogs (e.g., 4,4'-methylenebis(cyclohexylamine)) for hazard prediction, but specific studies are needed .

- Reactivity : The primary amine group in the target compound is expected to participate in Schiff base formation or amidation, unlike secondary or aromatic amines .

Biological Activity

(1-Methoxy-4,4-dimethylcyclohexyl)methanamine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a methoxy group and a cyclohexyl ring with dimethyl substitutions, suggest potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . The compound features a cyclohexane ring substituted with a methoxy group at one position and two methyl groups at another. This configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.29 g/mol |

| SMILES | CC1(CCC(CC1)(CO)OC)C |

| InChI | InChI=1S/C10H21NO/c1-9(2)... |

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The presence of the methoxy and amine groups allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor signaling pathways. However, detailed studies are needed to elucidate the exact molecular pathways involved in its action.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Mycobactericidal Activity : Research highlighted the efficacy of certain indolecarboxamide derivatives against Mycobacterium tuberculosis. These studies underscore the importance of structural modifications in enhancing antimicrobial potency .

- Toxicological Evaluations : Investigations into the chronic toxicity of similar compounds revealed significant hematological changes and organ-specific toxicities at elevated doses. These findings are critical for assessing the safety profile of this compound .

- Pharmacological Applications : The compound is being studied for its potential as a precursor in drug development due to its unique chemical properties that may influence drug-like characteristics such as solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-Methoxy-4,4-dimethylcyclohexyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclohexane derivatives reacting with methoxy and dimethylamine groups under acid/base catalysis. A common approach involves reductive amination of 4,4-dimethylcyclohexanone with methoxyamine, followed by purification via column chromatography. Key parameters include temperature (60–80°C), solvent choice (e.g., methanol or THF), and catalyst type (e.g., NaBH₃CN for selective reduction). Yields typically range from 40–65%, with impurities managed through recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.3 ppm for OCH₃) and cyclohexyl backbone (δ 1.2–1.8 ppm for dimethyl groups).

- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 171.2 (M+H⁺).

- HPLC : Purity (>95%) is assessed using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring influence the compound’s interaction with biological targets?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the cis-configuration enhances binding to amine receptors (e.g., serotonin transporters) due to optimal spatial alignment of the methoxy and methanamine groups. Experimental validation via IC₅₀ assays in neuronal cells shows a 3-fold higher potency for the cis-isomer compared to the trans-isomer .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Cell Lines : A549 vs. HeLa cells may exhibit differential uptake due to membrane permeability.

- Assay Conditions : pH (7.4 vs. 6.8) alters protonation states, affecting receptor affinity.

- Controls : Normalize data using reference compounds (e.g., imipramine for transporter inhibition studies). Meta-analysis frameworks (e.g., PRISMA guidelines) and dose-response curve standardization mitigate these issues .

Q. Can computational models predict the compound’s metabolic pathways and toxicity?

- Methodological Answer : In silico tools like ADMET Predictor™ and MetaSite simulate Phase I/II metabolism. Key findings:

- Primary Pathway : O-demethylation via CYP2D6, yielding a hydroxylated metabolite.

- Toxicity Alerts : The methanamine group may form reactive intermediates; Ames test simulations suggest low mutagenic risk. Experimental validation using hepatocyte microsomes is recommended .

Key Notes for Experimental Design

- Stereochemical Purity : Use chiral HPLC or polarimetry to verify enantiomeric excess during synthesis.

- Biological Assays : Include positive controls (e.g., fluoxetine for transporter assays) and account for solvent effects (DMSO <0.1% v/v).

- Data Reproducibility : Pre-register protocols on platforms like OSF to standardize methodologies across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.